tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18273799
InChI: InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16)
SMILES:
Molecular Formula: C13H22INO2
Molecular Weight: 351.22 g/mol

tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate

CAS No.:

Cat. No.: VC18273799

Molecular Formula: C13H22INO2

Molecular Weight: 351.22 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-{3-iodobicyclo[1.1.1]pentan-1-yl}propyl)carbamate -

Specification

Molecular Formula C13H22INO2
Molecular Weight 351.22 g/mol
IUPAC Name tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate
Standard InChI InChI=1S/C13H22INO2/c1-11(2,3)17-10(16)15-6-4-5-12-7-13(14,8-12)9-12/h4-9H2,1-3H3,(H,15,16)
Standard InChI Key RPLXHZQJPLDGSL-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCCCC12CC(C1)(C2)I

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, tert-butyl N-[3-(3-iodo-1-bicyclo[1.1.1]pentanyl)propyl]carbamate, underscores its bicyclic framework and substituents. Key features include:

Bicyclo[1.1.1]pentane Core

The bicyclo[1.1.1]pentane moiety imposes significant strain, conferring rigidity and unique reactivity. This structure is synthesized via [1.1.1]propellane opening or photochemical methods, though specific routes for iodination remain proprietary . The iodine atom at position 3 enhances polarizability, enabling halogen bonding interactions critical for biological targeting .

Tert-Butyl Carbamate Group

The tert-butoxycarbonyl (Boc) group serves as a protective moiety for amines, ensuring stability during synthetic manipulations. Its bulkiness moderates solubility and steric interactions, influencing crystallization and downstream reactivity .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₂INO₂
Molecular Weight351.22 g/mol
CAS Number2763755-77-5
XLogP33.8
InChI KeyRPLXHZQJPLDGSL-UHFFFAOYSA-N

Synthesis and Industrial Production

Key Synthetic Steps

Industrial synthesis typically involves:

  • Bicyclo[1.1.1]pentane Formation: Via [1.1.1]propellane ring-opening under controlled conditions .

  • Iodination: Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS).

  • Propyl Chain Introduction: Alkylation or Mitsunobu reaction to attach the propyl spacer .

  • Carbamate Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Optimization Strategies

Continuous flow reactors and automated platforms enhance yield (reported >95%) and purity by minimizing side reactions. Purification often employs column chromatography or recrystallization from ethanol/water mixtures .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (XLogP3 = 3.8), soluble in dichloromethane, THF, and DMSO, but poorly soluble in water . Stability studies indicate decomposition above 150°C, with the Boc group hydrolyzing under acidic conditions .

Spectroscopic Data

  • NMR: Characteristic signals include δ 1.4 ppm (tert-butyl), δ 3.2–3.4 ppm (propyl CH₂), and δ 4.1 ppm (carbamate NH) .

  • MS (ESI+): m/z 351.22 [M+H]⁺, with isotopic peaks confirming iodine presence .

Applications in Medicinal Chemistry

Halogen Bonding in Drug Design

The iodine atom participates in halogen bonding with electron-rich residues (e.g., carbonyl oxygens), enhancing binding affinity to targets like kinases and GPCRs . Comparative studies show iodinated analogs exhibit 10–100× higher potency than non-halogenated counterparts.

Peptidomimetic Scaffolds

The rigid bicyclo[1.1.1]pentane mimics peptide turn structures, enabling protease resistance and improved pharmacokinetics. Clinical candidates leveraging this scaffold are in Phase I trials for oncology and inflammation .

Comparative Analysis with Analogues

Table 2: Analogues and Their Properties

CompoundMolecular FormulaKey FeatureApplication
tert-Butyl N-({3-aminobicyclo[...]}-yl)carbamateC₁₁H₂₀N₂O₂Amino substituentProteolysis-targeting chimeras (PROTACs)
tert-Butyl (3-iodobicyclo[...]pentan-1-yl)carbamateC₁₀H₁₆INO₂Shorter chainMaterials science
Boc-protected bicyclo[1.1.1]pentane-amineC₁₀H₁₈N₂O₂Non-iodinatedCross-coupling reactions

Challenges and Future Directions

Synthetic Limitations

Iodination regioselectivity remains challenging, often requiring costly catalysts (e.g., Pd/Cu systems) . Scalability of bicyclo[1.1.1]pentane synthesis also limits industrial adoption .

Emerging Applications

Recent studies explore its use in:

  • Metal-Organic Frameworks (MOFs): As a halogen-rich linker for gas storage.

  • Photoactive Compounds: Iodine’s heavy atom effect enhances intersystem crossing in OLEDs .

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